molecular formula C17H19FN4O6S B2944434 N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-86-5

N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2944434
CAS No.: 899961-86-5
M. Wt: 426.42
InChI Key: RGXBFHJZUHITPX-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a high-purity chemical compound offered for non-clinical research applications. This complex molecule, with the CAS number 899961-86-5 and a molecular formula of C17H19FN4O6S, has a molecular weight of 426.42 g/mol . It features a distinct thieno[3,4-c]pyrazole core structure, a 4-fluorophenyl substituent, and a dimethoxyethyl-oxalamide side chain, presenting a multifaceted structure for scientific investigation . Researchers can acquire this compound from certified suppliers, with availability in various quantities to suit different experimental needs, from small-scale screening (e.g., 2 μmol) to larger quantities for extensive studies (e.g., 50 mg or 100 mg) . The product is guaranteed to have a purity of 90% or higher, ensuring consistency and reliability in research settings . Its detailed molecular properties, including a topological polar surface area of approximately 137 Ų, suggest potential interactions with biological systems, making it a candidate for exploration in areas such as enzyme inhibition, receptor modulation, and other mechanistic studies in cellular models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBFHJZUHITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical formula is C17H19FN4O6SC_{17}H_{19}FN_{4}O_{6}S with a molecular weight of 426.4 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉FN₄O₆S
Molecular Weight426.4 g/mol
CAS Number899961-86-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the compound may modulate key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the efficacy of thieno[3,4-c]pyrazole derivatives in inhibiting the growth of breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
    • Results Summary :
      • IC50 value: 12 µM
      • Mechanism: Induction of apoptosis confirmed via flow cytometry.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains.
    • Results Summary :
      • Zone of inhibition: 15 mm for S. aureus; 12 mm for E. coli.
      • Suggested mechanism involves disruption of cell membrane integrity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Solubility

  • The target compound’s 2,2-dimethoxyethyl group provides two ether oxygen atoms, likely improving aqueous solubility compared to the 3-methoxypropyl analog (one oxygen).
  • The 2-hydroxyethyl analog introduces a polar hydroxyl group, which could enhance binding affinity via hydrogen bonding but reduce membrane permeability.

The thiazolo-triazol derivative replaces the thienopyrazol core with a fused thiazole-triazole system, which may confer distinct pharmacokinetic properties.

Steric and Electronic Considerations The 4-methoxybenzyl group in adds steric bulk, possibly hindering interactions with narrow binding pockets. The sulfone moiety (common to all thienopyrazol derivatives) contributes to oxidative stability and resistance to metabolic degradation.

Hypothesized Pharmacological Implications

While the evidence lacks explicit bioactivity data, structural trends suggest:

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and may enhance lipophilicity and bioavailability compared to non-fluorinated analogs.
  • Oxygen-Rich Chains : The dimethoxyethyl group in the target compound could improve solubility over less-oxygenated analogs, aiding in drug delivery.
  • Heterocycle Diversity : The thiazolo-triazol derivative demonstrates how core modifications can redirect biological activity, though specific targets remain unconfirmed.

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